
Methyl 20-Dihydro Fluocinolone Acetonide 21-oate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 20-Dihydro Fluocinolone Acetonide 21-oate is a synthetic corticosteroid derivative. It is structurally related to fluocinolone acetonide, a well-known corticosteroid used in various dermatological treatments. This compound is characterized by its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 20-Dihydro Fluocinolone Acetonide 21-oate typically involves multiple steps, starting from fluocinolone acetonide. The process includes esterification and reduction reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired product with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 20-Dihydro Fluocinolone Acetonide 21-oate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acids are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
Methyl 20-Dihydro Fluocinolone Acetonide 21-oate has a wide range of applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry and for studying reaction mechanisms.
Biology: The compound is employed in cell culture studies to investigate its effects on cellular processes and gene expression.
Medicine: It is used in preclinical studies to evaluate its potential therapeutic effects and safety profile.
Industry: The compound is utilized in the development of new pharmaceuticals and in quality control processes.
作用機序
Methyl 20-Dihydro Fluocinolone Acetonide 21-oate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses.
類似化合物との比較
Similar Compounds
Fluocinolone Acetonide: A closely related corticosteroid with similar anti-inflammatory properties.
Triamcinolone Acetonide: Another corticosteroid used in dermatology with comparable effects.
Betamethasone: A potent corticosteroid with a broader range of applications.
Uniqueness
Methyl 20-Dihydro Fluocinolone Acetonide 21-oate is unique due to its specific structural modifications, which enhance its stability and potency. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and therapeutic applications.
特性
分子式 |
C25H32F2O7 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
methyl 2-[(1S,2S,4R,8R,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C25H32F2O7/c1-21(2)33-18-10-13-14-9-16(26)15-8-12(28)6-7-22(15,3)24(14,27)17(29)11-23(13,4)25(18,34-21)19(30)20(31)32-5/h6-8,13-14,16-19,29-30H,9-11H2,1-5H3/t13-,14-,16-,17-,18+,19?,22-,23-,24-,25-/m0/s1 |
InChIキー |
GTQSLAZRPKDADO-WIMXJYDOSA-N |
異性体SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(C(=O)OC)O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O |
正規SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(C(=O)OC)O)C)O)F)C)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


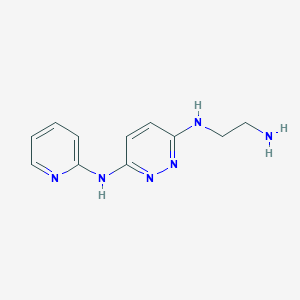
![4,4'-[Chloro(4-methoxyphenyl)ethenylidene]bis-phenol](/img/structure/B13432510.png)
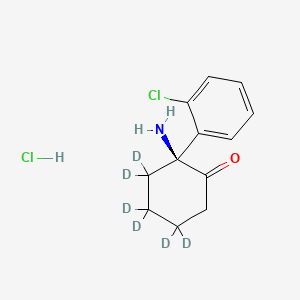
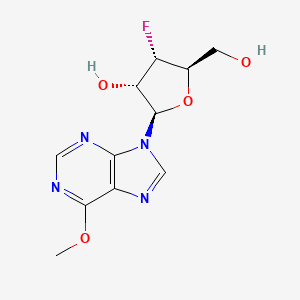
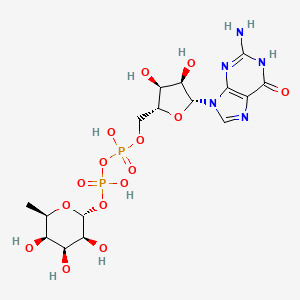
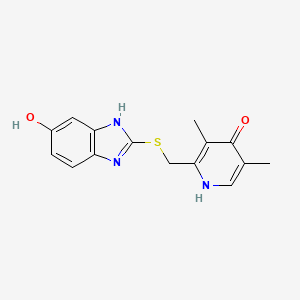
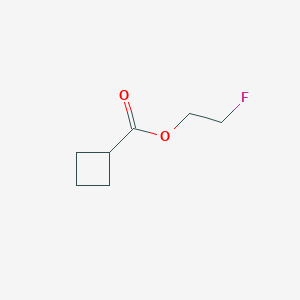
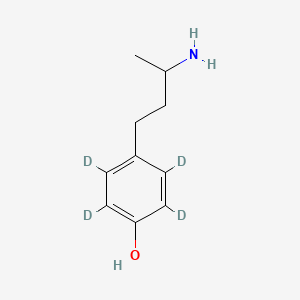
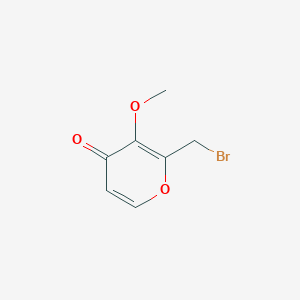
![sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate](/img/structure/B13432575.png)
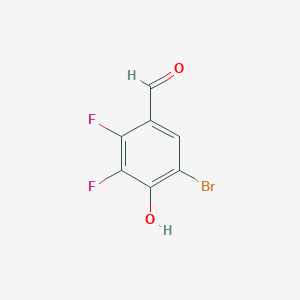

![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)
